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molecular formula C4H7BrO2 B8561504 2-Bromo-1,4-dioxane CAS No. 179690-41-6

2-Bromo-1,4-dioxane

Cat. No. B8561504
M. Wt: 167.00 g/mol
InChI Key: OTVGARFFAAFRAC-UHFFFAOYSA-N
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Patent
US05922717

Procedure details

Prepared from methyl 4-acetyl-phenylacetate and bromodioxane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[Br:15]C1COCCO1>>[Br:15][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1OCCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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